Stannous chloride

Description

Properties

IUPAC Name |

tin(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Sn/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZWODMDQAVCJE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Sn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

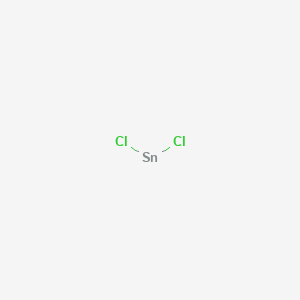

Cl2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Stannous Chloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of stannous chloride (tin(II) chloride), a versatile reagent with numerous applications in the modern laboratory. Its utility as a potent reducing agent, catalyst, and analytical reagent makes it an indispensable tool in both organic and inorganic chemistry. This document outlines its core properties, details key experimental protocols, and provides visual workflows to facilitate its effective and safe use in a research environment.

Core Chemical and Physical Properties

This compound is commercially available in two primary forms: anhydrous (SnCl₂) and dihydrate (SnCl₂·2H₂O). The choice between these forms is often dictated by the specific requirements of a reaction, such as the need for anhydrous conditions.[1] Both are white crystalline solids.[2][3] The dihydrate is prepared by dissolving tin metal in hydrochloric acid, followed by evaporation and crystallization.[4][5] Anhydrous this compound can be prepared by reacting dry hydrogen chloride gas with tin metal.[5]

Solutions of this compound are susceptible to hydrolysis, particularly in dilute aqueous solutions, which results in the formation of an insoluble basic salt, tin(II) oxychloride (Sn(OH)Cl).[2][5] This can be observed as a milky or turbid appearance.[2] To prevent hydrolysis, this compound solutions are typically prepared in dilute hydrochloric acid.[2][5] Furthermore, these solutions are prone to oxidation by atmospheric oxygen. To maintain the integrity of this compound solutions, they are often stored over metallic tin, which prevents the oxidation of Sn²⁺ to Sn⁴⁺.[3][5]

Quantitative Data Summary

The key physical and chemical properties of anhydrous and dihydrate this compound are summarized in the table below for easy comparison.

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| Chemical Formula | SnCl₂ | SnCl₂·2H₂O |

| Molecular Weight | 189.60 g/mol [2][4] | 225.63 g/mol [2] |

| Appearance | White crystalline solid[2][6] | White crystalline solid[2] |

| Density | 3.95 g/cm³[2][6] | 2.71 g/cm³[2] |

| Melting Point | 247 °C (477 °F)[2][6] | 37.7 °C (100 °F)[1][7] |

| Boiling Point | 623 °C (1153 °F)[2][4] | Decomposes |

| Solubility in Water | 83.9 g/100 mL (0 °C), hydrolyzes in hot water[2][5] | Soluble, but hydrolyzes |

| Other Solubilities | Soluble in ethanol, acetone, ether, and tetrahydrofuran[2][5][6] | Soluble in ethanol |

Key Laboratory Applications and Experimental Protocols

This compound's reactivity is centered around the facile oxidation of tin from the +2 to the more stable +4 oxidation state, making it a strong reducing agent.[2] It also functions as a Lewis acid, enabling its use as a catalyst in various organic transformations.[4][8]

Reducing Agent in Organic Synthesis: Reduction of Aromatic Nitro Compounds

This compound is widely used for the selective reduction of aromatic nitro groups to anilines, a crucial transformation in the synthesis of many pharmaceuticals and dyes.[3][5]

Experimental Protocol: Synthesis of Aniline (B41778) from Nitrobenzene (B124822)

This protocol is adapted from established laboratory procedures for the reduction of nitrobenzene using tin and hydrochloric acid, which generates this compound in situ.

Materials:

-

Nitrobenzene (25 g)

-

Granulated Tin (50 g)

-

Concentrated Hydrochloric Acid (125 mL)

-

Sodium Hydroxide (B78521) (90 g)

-

Water

-

Sodium Chloride

Procedure:

-

In a 1 L two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 25 g of nitrobenzene and 50 g of granulated tin.

-

Begin vigorous stirring and, over a period of 30 minutes, add 125 mL of concentrated hydrochloric acid in 10 mL increments through the dropping funnel. The reaction is exothermic; cool the flask if the reaction becomes too vigorous.

-

After the addition is complete, heat the mixture to reflux for 30-60 minutes until the reaction is complete.

-

Allow the reaction mixture to cool slightly and add 50 mL of water.

-

Cool the mixture to room temperature and slowly add a solution of 90 g of sodium hydroxide in 150 mL of water until the initially formed tin hydroxide precipitate redissolves and the solution is strongly alkaline.

-

Perform a steam distillation to separate the aniline from the reaction mixture. Collect approximately 100 mL of distillate.

-

Saturate the distillate with sodium chloride to decrease the solubility of aniline in water.

-

Extract the aniline from the aqueous layer with three portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the dichloromethane by distillation. The remaining liquid is aniline, which can be further purified by vacuum distillation.

Analytical Chemistry: Redox Titration of Iron(III)

This compound is a common pre-reductant in redox titrations for the determination of iron. It quantitatively reduces Fe³⁺ to Fe²⁺, which is then titrated with a standard oxidizing agent like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇).

Experimental Protocol: Determination of Iron in an Ore Sample

Materials:

-

Iron ore sample

-

Concentrated Hydrochloric Acid (HCl)

-

This compound solution (15 g SnCl₂·2H₂O in 100 mL of 6 M HCl)

-

Mercuric chloride solution (12.5 g HgCl₂ in 250 mL water)

-

Zimmermann-Reinhardt reagent (17.5 g MnSO₄·4H₂O in 125 mL water, with 30 mL conc. H₂SO₄ and 30 mL H₃PO₄, diluted to 250 mL)

-

Standardized Potassium Permanganate (KMnO₄) solution (~0.02 M)

Procedure:

-

Accurately weigh a sample of the iron ore and dissolve it in concentrated HCl, heating gently if necessary.

-

While the solution is hot, add the this compound solution dropwise until the yellow color of the Fe³⁺ ions disappears, then add one or two drops in excess.

-

Cool the solution to room temperature and rapidly add 10 mL of the mercuric chloride solution. A silky white precipitate of mercurous chloride (Hg₂Cl₂) should form. If the precipitate is gray or black (indicating the presence of metallic mercury), or if no precipitate forms, the sample must be discarded.

-

Allow the solution to stand for 5-10 minutes.

-

Add 25 mL of the Zimmermann-Reinhardt reagent.

-

Titrate with the standardized KMnO₄ solution until the first permanent pink color appears.

-

Calculate the percentage of iron in the ore sample based on the volume and concentration of the KMnO₄ solution used.

References

Stannous Chloride in Synthesis: A Technical Guide to Dihydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Stannous chloride (SnCl₂), a versatile reagent, is a cornerstone in modern organic and inorganic synthesis, primarily utilized for its potent reducing capabilities and its role as a Lewis acid catalyst. It is commercially available in two common forms: this compound dihydrate (SnCl₂·2H₂O) and this compound anhydrous (SnCl₂). The choice between these two forms is a critical parameter in experimental design, directly impacting reaction outcomes, yields, and purity of the final products. This technical guide provides an in-depth comparison of this compound dihydrate and anhydrous, offering insights into their respective applications, detailed experimental protocols, and a practical framework for selecting the appropriate form for specific synthetic transformations.

Core Differences and Physicochemical Properties

The fundamental distinction between the two forms lies in the presence of two molecules of water of crystallization in the dihydrate. This seemingly minor difference has significant implications for their solubility, reactivity, and handling. The anhydrous form is highly sensitive to moisture and will readily absorb water from the atmosphere.

| Property | This compound Dihydrate (SnCl₂·2H₂O) | This compound Anhydrous (SnCl₂) |

| Molar Mass | 225.63 g/mol | 189.60 g/mol |

| Appearance | White or colorless crystalline solid[1][2] | White crystalline solid[3] |

| Melting Point | 37.7 °C (decomposes)[3] | 246-247 °C[4] |

| Boiling Point | Decomposes | 652 °C[3] |

| Density | 2.71 g/cm³[3] | 3.95 g/cm³[3] |

| Solubility in Water | Freely soluble, but undergoes hydrolysis[1][2] | Soluble, but undergoes hydrolysis[3][4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, ether, and glacial acetic acid[5] | Soluble in ethanol, ether, acetone, and pyridine; insoluble in chloroform[3] |

| Handling | More stable and easier to handle than the anhydrous form | Highly sensitive to moisture and air |

Key Synthetic Applications and Mechanistic Considerations

Both forms of this compound are effective reducing agents and Lewis acid catalysts. The choice of one over the other is primarily dictated by the solvent system and the sensitivity of the reactants and products to water.

1. Reduction of Aromatic Nitro Compounds:

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Both dihydrate and anhydrous this compound can be employed for this purpose.

-

This compound Dihydrate: This is the more commonly used reagent for this reduction, especially in protic solvents like ethanol. The presence of water can be beneficial in the reaction mechanism, acting as a proton source. However, heating reactions with this compound dihydrate in solvents like ethyl acetate (B1210297) can sometimes lead to undesired side reactions such as O-dealkylation in certain substrates.

-

This compound Anhydrous: In non-acidic and non-aqueous media, anhydrous this compound is effective for the selective reduction of aromatic nitro compounds, leaving other reducible functional groups like aldehydes, ketones, esters, and nitriles unaffected.[6] This makes it a valuable reagent when working with multifunctional molecules.

2. Stephen Aldehyde Synthesis:

The Stephen aldehyde synthesis is a classic method for the conversion of nitriles to aldehydes. This reaction typically utilizes anhydrous this compound in an ethereal solvent saturated with hydrogen chloride gas.[7][8] The anhydrous conditions are crucial to prevent the premature hydrolysis of the intermediate aldimine stannichloride complex. The presence of water would lead to the formation of amides as byproducts.

3. Lewis Acid Catalysis:

Both forms of this compound can function as Lewis acids to catalyze a variety of reactions, including esterifications and C-C bond-forming reactions.[9]

-

This compound Dihydrate: It is an inexpensive and water-tolerant Lewis acid catalyst for reactions like the esterification of carboxylic acids. Its ease of handling makes it a practical choice for large-scale applications where stringent anhydrous conditions are not necessary.

-

This compound Anhydrous: In non-aqueous solvents, the anhydrous form can be a more effective Lewis acid, as the coordination of water to the tin center in the dihydrate form can diminish its Lewis acidity.

Experimental Protocols

Protocol 1: Reduction of an Aromatic Nitro Compound using this compound Dihydrate

This protocol describes the reduction of a generic aromatic nitro compound to its corresponding aniline (B41778) using this compound dihydrate in ethanol.

Materials:

-

Aromatic nitro compound

-

This compound dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (B78521) (KOH) solution

-

Sodium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the aromatic nitro compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add this compound dihydrate (approximately 5-10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acidic tin species.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aniline.

-

Purify the product by column chromatography or recrystallization as required.

Protocol 2: Stephen Aldehyde Synthesis using Anhydrous this compound

This protocol outlines the synthesis of an aldehyde from a nitrile using anhydrous this compound.

Materials:

-

Nitrile (e.g., benzonitrile)

-

Anhydrous this compound (SnCl₂)

-

Anhydrous ether

-

Dry hydrogen chloride (HCl) gas

-

Water

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Suspend finely powdered anhydrous this compound (1.1 equivalents) in anhydrous ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Saturate the ethereal suspension with dry hydrogen chloride gas with cooling, which results in the formation of a lower viscous layer of this compound dissolved in ethereal HCl.

-

Add the nitrile (1 equivalent) to the vigorously stirred mixture.

-

Continue stirring at room temperature. A white crystalline precipitate of the aldimine stannichloride complex will begin to form. Allow the reaction to proceed for several hours to ensure complete precipitation.

-

Isolate the precipitate by filtration under an inert atmosphere and wash with anhydrous ether.

-

Hydrolyze the aldimine stannichloride complex by adding it to warm water.

-

The aldehyde can be isolated by steam distillation or extraction with a suitable organic solvent.

-

Purify the aldehyde by distillation or other appropriate methods.

Visualization of Workflows and Pathways

Logical Workflow for Reagent Selection

The decision to use this compound dihydrate or its anhydrous counterpart is a critical step in designing a synthetic route. The following diagram illustrates a logical workflow for making this selection.

Caption: Logical workflow for selecting the appropriate form of this compound.

Experimental Workflow: Reduction of an Aromatic Nitro Compound

The following diagram outlines the general experimental workflow for the reduction of an aromatic nitro compound using this compound.

Caption: General workflow for the reduction of a nitro compound.

Signaling Pathway: Stephen Aldehyde Synthesis Mechanism

This diagram illustrates the key steps in the mechanism of the Stephen aldehyde synthesis.

Caption: Simplified mechanism of the Stephen aldehyde synthesis.

Conclusion

The choice between this compound dihydrate and its anhydrous form is a nuanced decision that hinges on the specific requirements of the chemical transformation. This compound dihydrate offers the advantages of being more stable and easier to handle, making it a suitable choice for many reductions and catalytic applications, particularly in protic solvents. Conversely, anhydrous this compound is indispensable for reactions that are sensitive to water, such as the Stephen aldehyde synthesis, and may offer enhanced Lewis acidity in non-aqueous media. A thorough understanding of the reaction mechanism, solvent system, and the stability of all components is paramount for selecting the optimal reagent and achieving the desired synthetic outcome. This guide provides a foundational framework for researchers and drug development professionals to make informed decisions in the application of this versatile and powerful reagent.

References

- 1. This compound Dihydrate SDS GHS, MSDS Sheet [stannouschloridedihydrate.com]

- 2. This compound Dihydrate EP USP NF BP Ph Eur n Pure Manufacturers [mubychem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | SnCl2 | CID 24479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound dihydrate [chembk.com]

- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 7. scribd.com [scribd.com]

- 8. CCLII.—A new synthesis of aldehydes - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Solubility of Stannous Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stannous chloride (tin(II) chloride, SnCl₂) in various organic solvents. Understanding the solubility of this versatile inorganic compound is critical for its application in numerous fields, including organic synthesis, pharmaceutical development, and materials science. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For this compound, a polar inorganic compound, its solubility in organic solvents is governed by the principle of "like dissolves like." Generally, polar solvents are more effective at dissolving polar solutes. The polarity of a solvent is determined by its molecular structure and the presence of polar functional groups.

Organic solvents can be broadly classified into two categories:

-

Polar Solvents: These solvents possess a significant dipole moment. They can be further divided into:

-

Polar Protic Solvents: Solvents that can donate a hydrogen bond, such as alcohols (e.g., ethanol, methanol).

-

Polar Aprotic Solvents: Solvents that have a dipole moment but cannot donate a hydrogen bond (e.g., acetone, ethyl acetate, dimethylformamide).

-

-

Nonpolar Solvents: These solvents have a low or zero dipole moment (e.g., xylene, petroleum naphtha).

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for anhydrous this compound in various organic solvents. It is important to note that the solubility can be influenced by the presence of water, which can lead to the formation of hydrates or cause hydrolysis.

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Acetone | Polar Aprotic | 23 | 42.7 | |

| Ethanol | Polar Protic | 23 | 54.4 |

Qualitative Solubility Data

This compound exhibits solubility in a range of polar organic solvents and is generally insoluble in nonpolar organic solvents.

Soluble in:

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl acetate

-

Methyl acetate

-

Isobutyl alcohol

-

Pyridine

-

Ether

-

Methyl ethyl ketone

-

Formic acid

-

Glacial acetic acid

-

Isoamyl acetate

-

Isopropyl alcohol

-

Dimethylformamide (DMF)

Insoluble in:

-

Petroleum naphtha

-

Xylene

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental work. Below are detailed methodologies for three common techniques used to determine the solubility of inorganic salts like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation:

-

Add an excess amount of anhydrous this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel. The use of anhydrous this compound is critical to avoid the influence of water on solubility.

-

Ensure the solvent is of high purity to avoid side reactions or altered solubility.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the dissolved solute remains constant).

-

-

Phase Separation:

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Filtration: Use a syringe filter or a filtration apparatus that is compatible with the organic solvent. It is important to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid and then carefully decant the supernatant (the saturated solution).

-

-

-

Solvent Evaporation and Mass Determination:

-

Accurately measure a known mass or volume of the clear saturated solution into a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the this compound) until a constant weight of the dried this compound is obtained.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 g solvent) = (mass of dissolved SnCl₂ / mass of solvent) x 100

-

-

Iodometric Titration Method

This method is suitable for determining the concentration of this compound in a saturated solution due to its reducing properties. Stannous ions (Sn²⁺) are readily oxidized by iodine (I₂) to stannic ions (Sn⁴⁺). The endpoint of the titration can be detected using a starch indicator.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent of interest as described in the gravimetric method (steps 1 and 2).

-

-

Sample Aliquoting:

-

Carefully take a known volume of the clear saturated solution. The exact volume will depend on the expected solubility.

-

-

Titration Procedure:

-

Add the aliquot of the saturated this compound solution to a flask containing a suitable medium that is miscible with both the organic solvent and the aqueous titrant, and that does not react with the components. An excess of a solution of potassium iodide (KI) is often added.

-

Titrate the solution with a standardized iodine (I₂) solution.

-

As the endpoint is approached (the solution becomes pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with the iodine solution until the blue-black color persists, indicating the endpoint.

-

-

Calculation:

-

The concentration of this compound in the saturated solution can be calculated based on the volume and concentration of the iodine solution used. The solubility can then be expressed in the desired units.

The reaction is: Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻

-

UV-Vis Spectrophotometric Method

This method is applicable if this compound or a complex it forms in the organic solvent has a distinct absorbance in the ultraviolet-visible (UV-Vis) spectrum. A calibration curve must first be established.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the organic solvent of interest with known concentrations.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at a specific wavelength (λ_max) where the absorbance is at its maximum.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described previously.

-

Dilute an aliquot of the clear saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the same λ_max.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: A flowchart of the general experimental procedure for determining the solubility of this compound.

An In-Depth Technical Guide to Stannous Chloride Safety in the Research Laboratory

Introduction

Stannous chloride (SnCl₂), also known as tin(II) chloride, is a versatile reducing agent and catalyst with numerous applications in research and development, including organic synthesis, analytical chemistry, and the manufacturing of pharmaceuticals.[1][2] While indispensable in many laboratory settings, this compound presents significant health and safety hazards that necessitate stringent safety protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required for the safe use of this compound in a research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause severe skin burns, eye damage, and respiratory irritation.[3] It is harmful if swallowed or inhaled and may cause an allergic skin reaction.[4] Prolonged or repeated exposure may lead to organ damage.[4]

GHS Hazard Statements:

-

H290: May be corrosive to metals.

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H314: Causes severe skin burns and eye damage.[4]

-

H317: May cause an allergic skin reaction.[4]

-

H335: May cause respiratory irritation.[4]

-

H373: May cause damage to organs through prolonged or repeated exposure.[4]

-

H412: Harmful to aquatic life with long lasting effects.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. It is a white crystalline solid that is soluble in water, ethanol, and acetone.[1][5] The anhydrous form has a melting point of 247°C and a boiling point of 623°C.[1][2] The dihydrate form has a lower melting point of approximately 37-38°C.[6] this compound is sensitive to air and moisture and can undergo hydrolysis in water, forming an insoluble basic salt.[7][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Anhydrous (SnCl₂) | Dihydrate (SnCl₂·2H₂O) |

| Molecular Weight | 189.60 g/mol [1] | 225.63 g/mol [1] |

| Appearance | White crystalline solid[1] | Colorless or white crystals[9] |

| Density | 3.95 g/cm³[1] | 2.71 g/cm³[1] |

| Melting Point | 247 °C[1] | 37.7 °C[8] |

| Boiling Point | 623 °C (decomposes)[8] | 652 °C[6] |

| Solubility in Water | 83.9 g/100 ml (0 °C); hydrolyzes in hot water[8] | Very soluble[5] |

Exposure Limits

Occupational exposure limits for tin compounds have been established by various regulatory agencies to protect laboratory personnel.

Table 2: Occupational Exposure Limits for Tin Compounds (as Sn)

| Agency | Limit |

| OSHA (PEL) | 2 mg/m³ (8-hour TWA)[7] |

| NIOSH (REL) | 2 mg/m³ (10-hour TWA)[7] |

| ACGIH (TLV) | 2 mg/m³ (8-hour TWA)[7] |

| IDLH | 100 mg/m³[7] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][10]

Personal Protective Equipment (PPE): A comprehensive PPE protocol should be strictly followed.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm) and a lab coat or protective suit.[12] |

| Respiratory Protection | In cases of potential dust or aerosol generation, a NIOSH/MSHA-approved respirator should be used.[12][13] |

Storage:

-

Keep containers tightly closed to prevent contact with air and moisture.[11][12] this compound is moisture-sensitive and should be stored under an inert atmosphere.[14]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[7][11]

-

Use corrosive-resistant containers for storage.

Incompatible Materials

This compound can react violently with a range of substances.

Table 4: Incompatible Materials

| Class of Material | Examples |

| Oxidizing Agents | Perchlorates, peroxides, nitrates, chlorine, bromine[7] |

| Strong Bases | Sodium hydroxide, potassium hydroxide[3] |

| Metals | Potassium, sodium, magnesium, zinc[7] |

| Other | Ethylene oxide, hydrazine (B178648) hydrate, calcium carbide[7] |

Experimental Protocols: Emergency Procedures

Detailed protocols for handling emergencies are critical for laboratory safety.

Spill Cleanup Protocol:

-

Evacuation and Isolation: Immediately evacuate unnecessary personnel from the spill area and secure all entry points.[7]

-

Ventilation: Ensure the area is well-ventilated.

-

Personal Protective Equipment: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[15]

-

Containment: For solid spills, carefully collect the powdered material using appropriate tools to avoid dust generation and place it into a sealed container for disposal.[7][10] For liquid spills, dike the area and absorb the spill with inert materials like clay or diatomaceous earth.[15]

-

Cleanup: After the material is collected, clean the affected area thoroughly.

-

Disposal: Dispose of the collected waste as hazardous material in accordance with local, state, and federal regulations.[7] Do not wash spills into the sewer system.[7]

First Aid Protocol:

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with large amounts of soap and water. Seek immediate medical attention.[4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][15] |

Disposal

This compound and its containers must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for chemical waste disposal.

Visual Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound in a research laboratory.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response workflow for a this compound spill.

Conclusion

While this compound is a valuable reagent in the research laboratory, its inherent hazards demand a thorough understanding and implementation of safety precautions. By adhering to the guidelines outlined in this document, including the use of appropriate engineering controls, personal protective equipment, and proper handling and emergency procedures, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- 1. This compound: Properties, Applications & Reactions Explained [vedantu.com]

- 2. collegedunia.com [collegedunia.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound | 7772-99-8 [chemicalbook.com]

- 6. thermofishersci.in [thermofishersci.in]

- 7. nj.gov [nj.gov]

- 8. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 9. This compound | SnCl2 | CID 24479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. westliberty.edu [westliberty.edu]

- 11. nbinno.com [nbinno.com]

- 12. actylislab.com [actylislab.com]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. columbuschemical.com [columbuschemical.com]

- 15. nwsci.com [nwsci.com]

A Technical Guide to the Historical Applications of Stannous Chloride in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous chloride (SnCl₂), also known as tin(II) chloride, is a versatile inorganic compound that has played a significant role in the historical development of chemistry. Its potent reducing properties and ability to act as a mordant and catalyst have led to its application in a wide array of chemical processes, from the synthesis of organic compounds to the creation of decorative finishes and the analysis of precious metals. This in-depth technical guide explores the core historical applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of key chemical transformations.

This compound as a Reducing Agent

The most prominent historical application of this compound lies in its capacity as a reducing agent. The tin(II) ion (Sn²⁺) is readily oxidized to the more stable tin(IV) state (Sn⁴⁺), making it an effective electron donor in various chemical reactions.

The Stephen Aldehyde Synthesis

In 1925, Henry Stephen introduced a novel method for the synthesis of aldehydes from nitriles, a reaction that now bears his name.[1][2][3] This reaction involves the reduction of a nitrile to an iminium salt using this compound and hydrochloric acid, followed by hydrolysis to yield the corresponding aldehyde.[1][2][3] The Stephen reduction was a significant advancement in organic synthesis, providing a direct route to aldehydes from readily available nitriles.

Objective: To synthesize an aldehyde from a nitrile using this compound.

Materials:

-

Nitrile (e.g., benzonitrile)

-

Anhydrous this compound (SnCl₂)

-

Anhydrous ether

-

Dry hydrogen chloride (HCl) gas

-

Water

Procedure:

-

A solution of the nitrile in anhydrous ether is prepared.

-

Anhydrous this compound is added to the ethereal solution.

-

The mixture is saturated with dry hydrogen chloride gas, leading to the precipitation of the aldimine-tin chloride complex, [(R-CH=NH₂⁺)₂SnCl₆]²⁻.[3]

-

Historically, the precipitated complex was filtered, washed with ether, and then hydrolyzed.[3] However, it was later found that direct hydrolysis of the reaction mixture is also effective.[3]

-

The complex is hydrolyzed by the addition of water, which decomposes the iminium salt to the corresponding aldehyde.

-

The aldehyde is then isolated from the reaction mixture, typically through steam distillation or solvent extraction.

Reaction Stoichiometry: R-C≡N + SnCl₂ + 2HCl → [R-CH=NH₂⁺]₂[SnCl₆]²⁻ [R-CH=NH₂⁺]₂[SnCl₆]²⁻ + 2H₂O → 2R-CHO + SnCl₄ + 2NH₄Cl

References

Stannous Chloride in Acidic Media: A Technical Guide to Its Redox Potential and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the electrochemical properties of stannous chloride (SnCl₂) in acidic environments. It details its redox potential, the experimental methods for its determination, and its critical applications in pharmaceutical development and biomedical research, where its reducing capabilities are paramount.

The Sn⁴⁺/Sn²⁺ Redox Couple: Potential and Influencing Factors

This compound is a potent reducing agent due to the facility with which the tin(II) ion (Sn²⁺) is oxidized to the tin(IV) ion (Sn⁴⁺). This transformation, represented by the half-reaction Sn²⁺ → Sn⁴⁺ + 2e⁻, is central to its function in chemical synthesis and analysis. The tendency for this reaction to occur is quantified by its electrode potential.

The standard electrode potential (E°) for the Sn⁴⁺/Sn²⁺ redox couple is a theoretical value measured under standard conditions (298 K, 1 atm, 1 M concentration). However, in practical applications, the formal potential (E°') is more relevant as it is the potential measured under specific, non-standard conditions, such as in the presence of strong acids which can form complex ions with the tin species. The presence of chloride ions, for instance, can stabilize the tin ions through the formation of various chlorostannate complexes, thereby altering the redox potential.

Data Presentation: Redox Potentials of the Sn⁴⁺/Sn²⁺ Couple

The following table summarizes key redox potential values for the Sn⁴⁺/Sn²⁺ couple in various acidic media.

| Redox Potential Type | Value (Volts vs. SHE) | Medium/Conditions | Citation(s) |

| Standard Potential (E°) | +0.15 V | Standard Conditions (1 M, 298 K, 1 atm) | [1][2][3] |

| Standard Potential (E°) | +0.154 V | Standard Conditions | [1][4] |

| Formal Potential (E°') | +0.139 V | 1 F Hydrochloric Acid (HCl) | |

| Formal Potential (E°') | +0.384 ± 0.020 V | Extrapolated to zero ionic strength from x M HClO₄ + 1 M HCl | [5] |

Experimental Determination of Redox Potential

Accurate determination of the Sn⁴⁺/Sn²⁺ redox potential requires precise electrochemical techniques. The two primary methods employed are potentiometry and cyclic voltammetry.

Potentiometric titration is used to determine the formal potential of a redox couple by monitoring the potential of an indicator electrode as a titrant is added.

Objective: To determine the formal potential of the Fe³⁺/Fe²⁺ couple by titrating an Fe²⁺ solution with a standardized oxidizing agent (e.g., KMnO₄), a method analogous to how one would study the Sn⁴⁺/Sn²⁺ system.[6][7][8]

Materials:

-

Indicator Electrode: Platinum (Pt) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Analyte: A solution of Fe(II) ammonium (B1175870) sulfate (B86663) in sulfuric acid.

-

Titrant: Standardized potassium permanganate (B83412) (KMnO₄) solution.

-

High-impedance voltmeter or pH/mV meter.

-

Burette, beaker, magnetic stirrer, and stir bar.

Procedure:

-

Cell Setup: Place a known volume of the Fe²⁺ solution in a beaker with a magnetic stir bar. Immerse the platinum indicator electrode and the reference electrode into the solution, ensuring they do not touch. Connect the electrodes to the voltmeter.[8]

-

Initial Measurement: Record the initial potential of the cell before adding any titrant.

-

Titration: Add the KMnO₄ titrant from the burette in small increments. After each addition, allow the solution to stir until the potential reading stabilizes, then record the cell potential and the total volume of titrant added.[7]

-

Endpoint Detection: As the equivalence point is approached, the potential will change rapidly. Reduce the volume of titrant added in each step to obtain a detailed curve in this region. Continue the titration well past the equivalence point until the potential stabilizes again.[6]

-

Data Analysis: Plot the measured potential (E_cell) versus the volume of titrant added. The equivalence point is the point of maximum slope on this curve. The formal potential for the couple can be calculated from the potential at the halfway point to equivalence.

Cyclic voltammetry is a powerful technique for investigating the redox behavior of species in solution. It can be used to determine formal redox potentials and study reaction kinetics.[9][10]

Objective: To characterize the redox behavior of this compound in an acidic electrolyte.

Materials:

-

Potentiostat/Galvanostat.

-

Three-Electrode Cell:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Ag/AgCl or SCE.

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.

-

-

Electrolyte Solution: A solution of SnCl₂ in a deoxygenated acidic medium (e.g., HCl or H₂SO₄).[10]

-

Inert gas (Nitrogen or Argon) for deaeration.

Procedure:

-

Solution Preparation: Prepare a solution of SnCl₂ of known concentration in the chosen acidic electrolyte. Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the electrodes are properly positioned.

-

CV Measurement:

-

Set the parameters on the potentiostat: initial potential, final potential, vertex potential(s), and scan rate (e.g., 50-100 mV/s). The potential window should be wide enough to encompass the Sn²⁺/Sn⁴⁺ and Sn²⁺/Sn⁰ redox events.

-

Initiate the voltage scan. The potential is swept linearly from the initial to the vertex potential and then back.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis: The resulting plot of current vs. potential is called a cyclic voltammogram.

-

The peak potentials (anodic, Epa, and cathodic, Epc) correspond to the potentials at which the oxidation and reduction rates are maximal.

-

The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' ≈ (Epa + Epc) / 2.

-

Figure 1: Workflow for a cyclic voltammetry experiment.

Applications in Research and Drug Development

The potent reducing nature of this compound makes it an indispensable reagent in pharmaceutical synthesis and a key component in biomedical applications.

This compound is widely utilized as a selective and efficient reducing agent in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[11][12]

-

Reduction of Nitro Groups: A primary application is the reduction of aromatic nitro compounds to their corresponding anilines. This is a fundamental step in the synthesis of a vast array of pharmaceuticals, including analgesics, antibiotics, and antiviral agents.

-

Reduction of Carbonyls: It can also be used for the reduction of aldehydes and ketones to alcohols.[13] The mild reaction conditions often associated with SnCl₂ reductions are advantageous for preserving the integrity of complex and sensitive molecular structures.[11]

In nuclear medicine, this compound is the most common reducing agent used in the preparation of technetium-99m (⁹⁹ᵐTc) radiopharmaceuticals.[14][15][16]

-

Mechanism: The ⁹⁹ᵐTc is obtained from a generator as the pertechnetate (B1241340) ion (TcO₄⁻), in which technetium is in the +7 oxidation state. To chelate ⁹⁹ᵐTc to a drug molecule for targeted delivery, it must first be reduced to a lower, more reactive oxidation state (typically +3, +4, or +5).

-

Role of SnCl₂: this compound (Sn²⁺) effectively reduces the Tc(VII) to the required lower oxidation state, allowing it to form a stable complex with the chelating agent of the diagnostic drug.[17] This process is the basis for "instant kits" that allow for the rapid, on-site preparation of injectable radiopharmaceuticals.[14]

Figure 2: SnCl₂ reduces Technetium for radiolabeling.

While beneficial in chemical synthesis, the reducing power of SnCl₂ can also trigger the generation of reactive oxygen species (ROS) in biological systems. This has made it a tool for studying oxidative stress and its consequences.

-

Mechanism: SnCl₂ can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals (•OH).

-

Biological Effects: This ROS generation can lead to cellular damage, including DNA strand breaks and lipid peroxidation.[18][19] Consequently, SnCl₂ is used in toxicology and pharmacology research to induce a state of oxidative stress, allowing scientists to study the protective effects of antioxidant compounds or to investigate signaling pathways activated by ROS, such as the p53 and MAPK pathways.[20]

Figure 3: SnCl₂ induces ROS, leading to cellular responses.

References

- 1. Solved Please help with part B & C Analytical Use of | Chegg.com [chegg.com]

- 2. The standard electrode potential for \text{Sn}^{4+}/\text{Sn}^{2+} coup.. [askfilo.com]

- 3. Standard electrode potential for `Sn^(4+)//Sn^(2+)` couple is `0.15 V` and that for the `Cr^(3+)//Cr` couple is `-0.74 V`. These two couples in their standard state are connected to make a cell. The cell potential will be [allen.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. materials.ox.ac.uk [materials.ox.ac.uk]

- 7. materials.ox.ac.uk [materials.ox.ac.uk]

- 8. materials.ox.ac.uk [materials.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. myuchem.com [myuchem.com]

- 14. pharmacylibrary.com [pharmacylibrary.com]

- 15. researchgate.net [researchgate.net]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. Radiopharmacy [lumen.luc.edu]

- 18. Zingerone protects against this compound-induced and hydrogen peroxide-induced oxidative DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Spectroscopic Analysis of Stannous Chloride Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of stannous chloride (SnCl₂) solutions. This compound is a versatile reducing agent and precursor in various chemical syntheses, including in the development of pharmaceuticals and radiopharmaceuticals. A thorough understanding of its solution chemistry, including speciation, hydrolysis, and complex formation, is critical for its effective application. This guide details the application of UV-Visible (UV-Vis), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound solutions, providing experimental protocols, quantitative data, and visual representations of key processes.

Introduction to the Solution Chemistry of this compound

In aqueous solutions, this compound undergoes complex equilibria involving hydrolysis and the formation of various chloro-complexes. The speciation of tin(II) is highly dependent on factors such as pH, chloride concentration, and temperature. The predominant species can range from the hydrated tin(II) ion, [Sn(H₂O)₃]²⁺, in non-complexing acidic solutions to various chloro- and hydroxo-complexes such as [SnCl]⁺, SnCl₂, [SnCl₃]⁻, [SnOH]⁺, and mixed complexes like [SnOHCl]. These different species exhibit distinct spectroscopic signatures, which can be leveraged for their identification and quantification.

Due to the susceptibility of Sn(II) to oxidation to Sn(IV), especially in neutral or alkaline solutions, proper sample handling is crucial to obtain accurate and reproducible spectroscopic data. Solutions should be prepared with deoxygenated water and often require acidification to suppress hydrolysis and precipitation of tin hydroxides.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the formation of tin(II) chloro-complexes. The absorption bands of these complexes are typically observed in the ultraviolet region of the electromagnetic spectrum.

Data Presentation: UV-Vis Absorption Maxima

The following table summarizes the UV-Vis absorption maxima (λmax) for various tin(II) chloro-complexes in aqueous solutions. The exact position of the absorption maximum can be influenced by the ionic strength and temperature of the solution.

| Species | Absorption Maximum (λmax) / nm | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Conditions |

| Sn²⁺(aq) | ~200 | Not specified | Perchlorate media |

| [SnCl]⁺ | ~208 | Not specified | Low chloride concentration |

| SnCl₂ | ~218 | Not specified | Moderate chloride concentration |

| [SnCl₃]⁻ | ~228 | Not specified | High chloride concentration |

| [SnCl₄]²⁻ | Not typically observed in significant concentrations in aqueous solution | - | Very high chloride concentration |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectra of this compound solutions and identify the predominant tin(II) chloro-complexes.

Materials:

-

This compound dihydrate (SnCl₂·2H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (NaCl)

-

Deionized, deoxygenated water

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of SnCl₂ by dissolving a known mass of SnCl₂·2H₂O in a specific concentration of HCl to prevent hydrolysis (e.g., 1 M HCl). To minimize oxidation, use water that has been purged with nitrogen or argon.

-

Prepare stock solutions of NaCl of varying concentrations.

-

-

Preparation of Sample Solutions:

-

Prepare a series of sample solutions with a constant concentration of Sn(II) and varying concentrations of chloride by mixing appropriate volumes of the SnCl₂ stock solution, NaCl stock solutions, and deoxygenated water/HCl.

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range of approximately 190 nm to 400 nm.

-

Use a blank solution containing the same concentration of HCl and NaCl as the sample solution, but without SnCl₂, to zero the instrument.

-

Record the absorption spectrum of each sample solution in a quartz cuvette.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each solution.

-

Relate the shift in λmax to the formation of different tin(II) chloro-complexes based on the chloride concentration.

-

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of molecules and can be used to identify the specific tin(II) species present in solution, including both chloro- and hydroxo-complexes, as well as hydrolysis products.

Data Presentation: Raman Shifts

The table below lists characteristic Raman shifts for various species observed in this compound solutions.

| Species | Raman Shift (cm⁻¹) | Assignment |

| Sn-Cl stretch in [SnCl₃]⁻ | ~250-300 | Symmetric and asymmetric stretching |

| Sn-O stretch in hydrolysis products | ~480-580 | Sn-O vibrations |

| Sn(OH)Cl | Not well-defined in literature | - |

| Abhurite (Sn₂₁(OH)₁₄Cl₁₆O₆) | 206, 256 | Characteristic strong and medium bands |

| Hydroromarchite (Sn₃O₂(OH)₂) | Not specified | - |

| Romarchite (SnO) | 110, 209 | Characteristic bands |

Experimental Protocol: Raman Spectroscopy

Objective: To identify the tin(II) species in solution through their characteristic vibrational modes.

Materials:

-

This compound solutions of interest

-

Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm)

-

Sample holder (e.g., quartz cuvette or capillary tube)

-

Microscope objective for focusing the laser

Procedure:

-

Sample Preparation:

-

Prepare this compound solutions under controlled conditions (pH, concentration) to favor the formation of specific species. For studying hydrolysis, the pH of the solution can be adjusted.

-

Filter the solution to remove any particulate matter that could interfere with the Raman signal.

-

-

Instrument Setup:

-

Calibrate the Raman spectrometer using a standard (e.g., silicon).

-

Select an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Data Acquisition:

-

Focus the laser onto the sample solution.

-

Acquire the Raman spectrum over a relevant spectral range (e.g., 100 cm⁻¹ to 1000 cm⁻¹ for Sn-Cl and Sn-O vibrations).

-

-

Data Analysis:

-

Identify and assign the observed Raman peaks to specific vibrational modes of the tin(II) species present in the solution by comparing with literature data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹⁹Sn NMR spectroscopy is a powerful technique for probing the local chemical environment of the tin nucleus. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number, the nature of the ligands, and the geometry of the tin complex.

Data Presentation: ¹¹⁹Sn NMR Chemical Shifts

The ¹¹⁹Sn NMR chemical shifts for tin(II) species span a wide range. The following table provides approximate chemical shift ranges for different types of tin(II) compounds.

| Tin(II) Species | Approximate ¹¹⁹Sn Chemical Shift Range (ppm) | Comments |

| Sn²⁺(aq) | Highly dependent on counter-ion and solvent | Often broad signals |

| [SnCl₃]⁻ | -250 to -400 | In organic solvents |

| Tin(II) alkoxides/amides | +150 to -400 | Dependent on coordination number |

| Four-coordinate tin thiolates | +20 to +300 | - |

| Six-coordinate tin compounds | -250 to -350 | - |

Note: Chemical shifts are referenced to tetramethyltin (B1198279) (SnMe₄).

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy

Objective: To characterize the tin(II) species in solution based on their ¹¹⁹Sn NMR chemical shifts.

Materials:

-

This compound solution

-

Deuterated solvent (e.g., D₂O, CDCl₃)

-

NMR tube

-

NMR spectrometer with a broadband probe tuned to the ¹¹⁹Sn frequency

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent. To prevent oxidation, use degassed solvents and prepare the sample under an inert atmosphere (e.g., in a glovebox).

-

Add a small amount of an internal standard if quantitative analysis is required, although external referencing to SnMe₄ is common.

-

-

Instrument Setup:

-

Tune and match the NMR probe to the ¹¹⁹Sn frequency.

-

Optimize the acquisition parameters, including the pulse width, relaxation delay, and number of scans. Due to the low natural abundance and sensitivity of ¹¹⁹Sn, a larger number of scans may be required.

-

-

Data Acquisition:

-

Acquire the ¹¹⁹Sn NMR spectrum. Proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Determine the chemical shifts of the observed signals and assign them to specific tin(II) species based on literature values and the expected chemistry of the solution.

-

Visualizing Chemical Pathways and Workflows

Hydrolysis and Complexation of this compound

The following diagram illustrates the simplified hydrolysis and chloro-complex formation pathways of this compound in an aqueous solution.

Caption: Hydrolysis and complexation of SnCl₂.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the spectroscopic analysis of this compound solutions.

Caption: Spectroscopic analysis workflow.

Conclusion

The spectroscopic analysis of this compound solutions using UV-Vis, Raman, and NMR techniques provides a powerful approach to understanding its complex solution chemistry. Each technique offers unique insights into the speciation, hydrolysis, and complexation of tin(II). By carefully controlling experimental conditions and applying the appropriate spectroscopic method, researchers, scientists, and drug development professionals can gain a detailed understanding of their this compound solutions, leading to improved process control and product development.

Stannous Chloride in Aromatic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental reactions of stannous chloride (SnCl₂) with aromatic compounds. This compound has long been a staple in organic synthesis, valued for its utility as a reducing agent, particularly in the transformation of aromatic nitro and nitrile functionalities. This document details the core reactions, provides experimental protocols, and presents quantitative data to aid in the practical application of these methods in research and development.

Reduction of Aromatic Nitro Compounds to Anilines

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This compound, typically in the presence of a proton source like hydrochloric acid, offers a reliable and chemoselective method for this conversion.

Reaction Mechanism

The reduction of a nitro group by this compound is a multi-step process involving successive electron and proton transfers. The tin(II) species is oxidized to tin(IV) while the nitro group is reduced. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates, which are typically not isolated.

The overall stoichiometry for the reaction using tin metal and HCl is: C₆H₅NO₂ + 3 Sn + 7 HCl → C₆H₅NH₃⁺Cl⁻ + 3 SnCl₂ + 2 H₂O[1]

When using this compound, the reaction can be represented as: ArNO₂ + 3 SnCl₂ + 6 HCl → ArNH₂ + 3 SnCl₄ + 2 H₂O

Data Presentation: Reduction of Substituted Nitroaromatics

The following table summarizes the yields of anilines from the reduction of various substituted nitroaromatic compounds using this compound.

| Entry | Substrate | Product | Reagent System | Reaction Conditions | Yield (%) | Reference |

| 1 | 4-Nitroacetophenone | 4-Aminoacetophenone | SnCl₂·2H₂O, Ethanol (B145695) | Ultrasonic irradiation, 2 h, 30 °C | 39 | [2] |

| 2 | 3-Nitroacetophenone | 3-Aminoacetophenone | SnCl₂·2H₂O, Ethanol | Ultrasonic irradiation, 2 h, 30 °C | 45 | [2] |

| 3 | 3-Nitrobromobenzene | 3-Bromoaniline | SnCl₂·2H₂O, Ethanol | Ultrasonic irradiation, 2 h, 30 °C | 89 | [2] |

| 4 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | SnCl₂·2H₂O, Ethanol | Ultrasonic irradiation, 2 h, 30 °C | 64 | [2] |

| 5 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | SnCl₂·2H₂O, Ethanol | Ultrasonic irradiation, 2 h, 30 °C | 78 | [2] |

| 6 | Nitrobenzene | Aniline (B41778) | SnCl₂·2H₂O, Acetic Anhydride | Reflux, 0.5 h | ~40 | [3] |

Experimental Protocol: Reduction of a Nitroaromatic Compound

This protocol provides a general procedure for the reduction of an aromatic nitro compound to the corresponding aniline using this compound dihydrate under ultrasonic irradiation.[2]

Materials:

-

Aromatic nitro compound (1.0 eq)

-

This compound dihydrate (SnCl₂·2H₂O) (10.4 eq)

-

Ethanol

-

Ethyl acetate (B1210297)

-

2M Potassium hydroxide (B78521) (KOH) solution

-

Deionized water

-

Round-bottom flask

-

Ultrasonic bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and workup

Procedure:

-

To a solution of the aromatic nitro compound (e.g., 0.967 mmol) in ethanol (5 mL) in a round-bottom flask, add this compound dihydrate (10.0 mmol).

-

Place the reaction mixture in an ultrasonic bath and irradiate for 2 hours at 30 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude aniline.

-

Purify the product by column chromatography or recrystallization as required.

Functional Group Tolerance

A significant advantage of the this compound reduction is its chemoselectivity. Aromatic nitro compounds can be readily reduced in the presence of other reducible or acid-sensitive groups. Functional groups such as aldehydes, ketones, esters, cyano, halogens, and O-benzyl ethers generally remain unaffected under non-acidic and non-aqueous conditions.[4]

Stephen Reduction of Aromatic Nitriles to Aldehydes

The Stephen reduction, first reported by Henry Stephen in 1925, is a method for the preparation of aldehydes from nitriles using this compound and hydrochloric acid.[5] The reaction proceeds via an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde. This method is particularly effective for the synthesis of aromatic aldehydes.[6]

Reaction Mechanism

The Stephen reduction involves the following key steps:

-

Formation of the Nitrilium Salt: The nitrile reacts with hydrogen chloride to form a nitrilium salt.

-

Reduction: this compound acts as a reducing agent, undergoing a single electron transfer to the nitrilium salt to form an intermediate which then precipitates as an aldimine stannichloride complex.[6][7]

-

Hydrolysis: The aldimine complex is hydrolyzed with water to yield the corresponding aldehyde.

Data Presentation: Stephen Reduction of Aromatic Nitriles

The Stephen reduction generally provides good to quantitative yields for aromatic nitriles.[5] The following table presents some representative examples.

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Benzonitrile | Benzaldehyde | Quantitative | [5] |

| 2 | o-Tolunitrile | o-Tolualdehyde | 62-70 (via Sonn-Müller) | [8] |

| 3 | α-Naphthonitrile | α-Naphthaldehyde | Poor | [5] |

Experimental Protocol: Synthesis of o-Tolualdehyde (Sonn-Müller Method, a Stephen Reaction Variant)

This protocol details the synthesis of o-tolualdehyde from o-toluanilide, which involves the in-situ formation of an imidoyl chloride followed by a Stephen-type reduction with anhydrous this compound.[8] This procedure provides a detailed workflow for handling the reagents and performing the reduction and hydrolysis steps.

Materials:

-

o-Toluanilide

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous this compound (SnCl₂)

-

Dry ether

-

Dry hydrogen chloride (HCl) gas

-

Ice

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Claisen flask, three-necked round-bottomed flask, condenser, stirrer, gas inlet tube, and other standard glassware.

Procedure:

-

Imidoyl Chloride Formation: In a Claisen flask, heat a mixture of o-toluanilide (0.14 mole) and dry benzene (20 mL) to 50 °C. Add phosphorus pentachloride (0.14 mole) over 10 minutes. Raise the temperature to 75 °C for 15 minutes. Remove benzene and phosphorus oxytrichloride by distillation under reduced pressure.

-

Reduction: In a three-necked flask, suspend anhydrous this compound (0.26 mole) in dry ether (225 mL). Saturate the mixture with dry hydrogen chloride gas with stirring until the this compound dissolves. Add the freshly prepared imidoyl chloride with the aid of dry ether (25 mL). Stir for 1 hour and let it stand for 12 hours.

-

Hydrolysis and Workup: Add ice (approx. 100 g) and then cold water (100 mL) to the reaction mixture and stir for 10 minutes. Remove the ether by distillation. Add water to the residue to a total volume of about 300 mL and steam distill.

-

Isolation and Purification: Extract the aldehyde from the distillate with ether. Dry the ether solution over anhydrous sodium sulfate. Remove the ether by distillation and distill the residual aldehyde under reduced pressure to obtain pure o-tolualdehyde.

Scope and Limitations

The Stephen reduction is most effective for aromatic nitriles.[6] Substituents on the aromatic ring that increase electron density can promote the formation of the aldimine-tin chloride adduct.[6] Conversely, electron-withdrawing groups may facilitate the formation of an amide chloride as a side product.[6] While yields can be nearly quantitative, some aromatic nitriles, such as 2-cyanobenzoic acid ethyl ester, may give low yields.[6] The original procedure involved isolating the precipitated aldimine stannichloride, but it has been found that direct hydrolysis in the reaction solution is often sufficient.[6]

References

- 1. oswaal360.com [oswaal360.com]

- 2. scispace.com [scispace.com]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. scribd.com [scribd.com]

- 6. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Stannous Chloride Mediated Nitro Group Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly crucial in the preparation of anilines which are key intermediates in the pharmaceutical and fine chemical industries.[1][2] Among the various reagents available for this conversion, stannous chloride (tin(II) chloride, SnCl₂) offers a versatile and chemoselective method.[3][4] This protocol is especially valuable when other reducible functional groups are present in the molecule, as it often allows for the selective reduction of the nitro group under relatively mild conditions.[2]

This compound, available as both anhydrous (SnCl₂) and dihydrate (SnCl₂·2H₂O) forms, can be employed in a range of solvents and under both acidic and non-acidic conditions to effect the reduction of aromatic and aliphatic nitro compounds.[2][5] The choice of conditions can be tailored to the specific substrate and the desired outcome.

Mechanism of Reduction

The reduction of a nitro group by this compound is a redox reaction where Sn(II) acts as the reducing agent and is oxidized to Sn(IV). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. In the presence of an acid, such as hydrochloric acid, the reaction is often faster. The overall stoichiometry for the reduction of an aromatic nitro compound (ArNO₂) to the corresponding aniline (B41778) (ArNH₂) is:

ArNO₂ + 3 SnCl₂ + 6 HCl → ArNH₂ + 3 SnCl₄ + 2 H₂O

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the this compound-mediated reduction of various substituted nitroarenes. This data is intended to provide a comparative overview to aid in experimental design.

| Substrate (ArNO₂) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Functional Groups Tolerated |

| 4-Nitroacetophenone | SnCl₂·2H₂O (3) | Ethanol | Reflux | 1.5 | 92 | Ketone |

| Methyl 4-nitrobenzoate | SnCl₂·2H₂O (3) | Ethanol | Reflux | 2 | 95 | Ester |

| 4-Nitrobenzonitrile | SnCl₂·2H₂O (3) | Ethanol | Reflux | 3 | 90 | Nitrile |

| 2-Nitrobenzaldehyde | SnCl₂·2H₂O (3) | Ethyl Acetate (B1210297) | Reflux | 1 | 88 | Aldehyde |

| 1-Bromo-4-nitrobenzene | SnCl₂·2H₂O (3) | Ethanol | Reflux | 2.5 | 93 | Halogen (Bromo) |

| 1-Chloro-3-nitrobenzene | SnCl₂·2H₂O (3) | Ethanol | Reflux | 2 | 91 | Halogen (Chloro) |

| 4-Nitrophenol | SnCl₂·2H₂O (10) | Ethanol | 30 | 2 | 39 | Phenol |

| 2-Bromo-4-methoxy-6-nitrophenol | SnCl₂·2H₂O (10) | Ethanol | 30 | 2 | 65 | Halogen, Ether, Phenol |

Note: Yields are isolated yields and can vary based on the specific experimental setup and scale.

Experimental Protocols

Two primary protocols are presented below: a general method for the selective reduction of aromatic nitro compounds under non-acidic conditions and a procedure for reduction under acidic conditions.

Protocol 1: Selective Reduction of Aromatic Nitro Compounds with SnCl₂·2H₂O in Ethanol (Non-Acidic Conditions)

This protocol is particularly suitable for substrates containing acid-sensitive functional groups such as esters, nitriles, and aldehydes.[2]

Materials:

-

Aromatic nitro compound

-

This compound dihydrate (SnCl₂·2H₂O)

-

Absolute Ethanol

-

5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol.

-

Addition of Reagent: Add this compound dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) under a nitrogen or argon atmosphere.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker containing crushed ice.

-

Work-up - Neutralization: Carefully add a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH of the mixture is basic (pH > 8). This will cause the precipitation of tin salts. Continue adding the base until the tin salts redissolve to form a clear solution of sodium stannate.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Work-up - Washing: Combine the organic layers and wash with brine.

-

Work-up - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization, as required.

Protocol 2: Reduction of Aromatic Nitro Compounds with SnCl₂ in Concentrated HCl (Acidic Conditions)

This protocol is a classic method and is often used when the substrate is stable to strong acidic conditions.

Materials:

-

Aromatic nitro compound

-

This compound dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

10 M aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

-

Beaker

-

Mechanical stirrer (recommended for larger scale)

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of Reagent Solution: In a beaker, dissolve this compound dihydrate (SnCl₂·2H₂O, 3 equivalents) in concentrated hydrochloric acid.

-

Reaction Setup: Place the beaker in an ice bath and cool the solution to 0-5 °C with efficient stirring.

-

Addition of Substrate: Add the aromatic nitro compound (1 equivalent) portion-wise to the cold, stirred solution. The reaction can be exothermic, so maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by TLC.

-

Work-up - Basification: Cool the reaction mixture in an ice bath and slowly add a 10 M aqueous NaOH solution until the mixture is strongly basic (pH > 10). This will precipitate tin(IV) hydroxide, which will then redissolve in excess base to form sodium stannate.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Work-up - Drying and Concentration: Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude amine can be further purified by distillation, recrystallization, or column chromatography.

Visualizations

Signaling Pathway and Logical Relationships

Caption: Reaction pathway for the reduction of an aromatic nitro compound.

Experimental Workflow

Caption: General experimental workflow for nitro group reduction using this compound.

References

Application Notes and Protocols for the Stephen Aldehyde Synthesis Using Stannous Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stephen aldehyde synthesis is a named reaction in organic chemistry that facilitates the conversion of nitriles to aldehydes using stannous chloride (SnCl₂) and hydrochloric acid (HCl).[1] This method proceeds via the formation of an aldimine tin chloride complex, which is subsequently hydrolyzed to yield the corresponding aldehyde.[2][3] The reaction is particularly effective for the synthesis of aromatic aldehydes and is a valuable tool in synthetic organic chemistry, including drug discovery and development, where the introduction of an aldehyde functional group is a key synthetic step.[1][4] These application notes provide a comprehensive overview, detailed experimental protocols, and a summary of the substrate scope and limitations of the Stephen aldehyde synthesis.

Introduction